molecular formula C24H22N2O4 B2564456 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide CAS No. 921890-59-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide

カタログ番号: B2564456
CAS番号: 921890-59-7
分子量: 402.45
InChIキー: KOMAIAIQPQVAAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene moieties. The 10-ethyl-11-oxo group confers rigidity to the structure, while the 2-(p-tolyloxy)acetamide substituent introduces a lipophilic aromatic ether group. This compound is of interest in medicinal chemistry due to its structural similarity to dopamine receptor antagonists and anti-inflammatory agents . Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and aromatic amines, followed by purification via techniques such as preparative HPLC .

特性

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-3-26-20-6-4-5-7-22(20)30-21-13-10-17(14-19(21)24(26)28)25-23(27)15-29-18-11-8-16(2)9-12-18/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMAIAIQPQVAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is C24H22N2O5C_{24}H_{22}N_{2}O_{5}, with a molecular weight of 418.449 g/mol. The compound features a complex dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide exhibit notable antimicrobial properties. For instance:

Compound MIC (mg/ml) Target Organisms
Compound A0.125E. sakazakii
Compound B0.083E. coli
Compound C0.073S. aureus
Compound D0.109K. pneumoniae

These findings suggest that derivatives of the compound may serve as effective agents against multidrug-resistant pathogens .

Anticancer Activity

The anticancer potential of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide has also been explored in various studies. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

Case Studies

  • Study on Anticancer Effects : A study published in Science Advances demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine compounds could inhibit angiogenesis and vascular endothelial growth factor (VEGF) signaling pathways, leading to reduced tumor growth in xenograft models .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of similar compounds against resistant strains of bacteria, emphasizing their potential as lead compounds for developing new antibiotics .

The biological activity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes programmed cell death.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

The 2-(p-tolyloxy)acetamide group distinguishes this compound from analogues bearing other aryl or heteroaryl substituents. Key comparisons include:

Compound Name Substituent on Acetamide Molecular Formula Yield (%) Biological Activity (if reported)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) 4-Fluorophenyl C24H20FN2O4 83 Not specified
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(thiophen-3-yl)acetamide (8g) Thiophen-3-yl C23H19N2O3S 37 Not specified
BT2 (Ethyl carbamate derivative) Carbamic acid ethyl ester C18H17N2O4 Not reported Anti-inflammatory
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in 8c) enhance synthetic yields (83% vs. 37% for thiophene derivatives), suggesting improved stability or reactivity during coupling reactions .
  • Bulkier substituents (e.g., p-tolyloxy) may reduce solubility compared to smaller groups like methoxy but improve membrane permeability due to lipophilicity .

Core Heterocycle Modifications: Oxazepine vs. Thiazepine

Replacing the oxazepine oxygen with sulfur (thiazepine core) alters electronic and conformational properties:

Property Oxazepine Derivatives Thiazepine Derivatives
Synthesis Yield Moderate to high (e.g., 49–83% ) Lower (e.g., 9% for 4-Methoxybenzyl thiazepine )
Reactivity Stable under acidic conditions Prone to oxidation (e.g., 5-oxide formation )
Pharmacological Relevance Anti-inflammatory potential Dopamine D2 receptor antagonism
  • Thiazepine derivatives exhibit enhanced receptor binding in neurological targets due to sulfur’s polarizability, whereas oxazepines may favor anti-inflammatory applications .

Substituent Position and Chirality Effects

  • Positional isomerism : Derivatives with substituents at the 7-position (e.g., compound 8c) vs. 2-position (target compound) may exhibit divergent biological activities due to steric hindrance differences .
  • Chirality : Enantiomer separation via chiral HPLC (e.g., for (R)-58 ) highlights the importance of stereochemistry in optimizing receptor selectivity.

Key Physicochemical Data

Parameter Value/Description
Molecular Weight ~423.45 g/mol
LogP (Predicted) ~3.8 (high lipophilicity)
Solubility Low in aqueous buffers; soluble in DMSO/MeOH

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:

  • Synthesis :
    • Cyclocondensation : Form the dibenzo[b,f][1,4]oxazepin core via cyclization of o-aminophenol derivatives with carbonyl-containing reagents under reflux conditions .
    • Acylation : React the amino group at position 2 of the oxazepine ring with 2-(p-tolyloxy)acetyl chloride in the presence of a base (e.g., triethylamine) .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
  • Characterization :
    • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ethyl group at N10, p-tolyloxyacetamide at C2) .
    • HPLC : Assess purity (>95% recommended for biological assays) .
    • Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) .

Advanced: How to design experiments to investigate its reactivity under varying conditions?

Answer:

  • Nucleophilic Substitution : Test reactivity at the oxazepine’s electron-deficient positions (e.g., C8 or C9) using amines or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Oxidation/Reduction :
    • Oxidize the oxo group at C11 with KMnO₄ to explore stability.
    • Reduce the acetamide moiety selectively using LiAlH₄ (anhydrous THF, 0°C) .
  • pH-Dependent Stability : Monitor degradation via UV-Vis spectroscopy in buffers (pH 2–12) to identify optimal storage conditions .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for N-CH₂), p-tolyloxy aromatic protons (δ ~6.8–7.2 ppm), and oxazepine ring protons .
  • X-ray Crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement of substituents .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the oxo and acetamide groups) .

Advanced: How to resolve contradictions in reported biological activity across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare analogs with varying substituents (e.g., sulfonamide vs. acetamide groups) using in vitro enzyme inhibition assays (e.g., HDAC or kinase targets) .
    • Assess antibacterial activity via MIC assays against Gram-positive/-negative strains to determine substituent effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., HDACs) .

Advanced: What strategies optimize synthetic yield and scalability?

Answer:

  • Catalyst Screening : Use Pd/C or CuI for coupling reactions to reduce side products .
  • Microwave-Assisted Synthesis : Accelerate cyclocondensation steps (e.g., 150°C, 30 min vs. 12-hour reflux) .
  • Flow Chemistry : Scale up acylation steps in continuous reactors to improve reproducibility and throughput .

Basic: How does pH influence the compound’s stability and solubility?

Answer:

  • Stability : The oxazepine ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions. Monitor via HPLC .
  • Solubility :
    • Poor aqueous solubility: Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
    • Salt Formation**: React with HCl or sodium bicarbonate to improve solubility in polar solvents .

Advanced: How to elucidate reaction mechanisms for its metabolic or synthetic transformations?

Answer:

  • Isotopic Labeling : Incorporate ¹⁸O or deuterium at key positions (e.g., oxo group) to track metabolic pathways via LC-MS .
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates during oxidation .
  • Computational Studies : Apply DFT calculations (Gaussian 09) to model transition states for nucleophilic attacks .

Advanced: What formulation challenges arise due to its physicochemical properties?

Answer:

  • Crystallinity : Poor crystallinity may complicate solid-state formulation. Use amorphous solid dispersions with polymers (e.g., PVP) .
  • Hygroscopicity : Store under inert atmosphere (N₂) with desiccants to prevent moisture absorption .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。